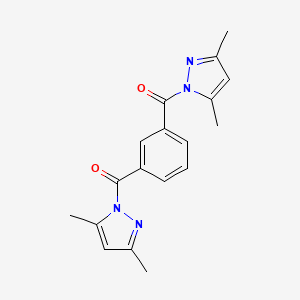
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole), also known as PDC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PDC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have anti-inflammatory and antioxidant properties. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been studied for its potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its versatility. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods and can be modified to produce derivatives with different properties. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is relatively easy to handle and can be stored for extended periods of time without degradation. However, one limitation of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole). One area of interest is the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) and its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)-based sensors for detecting biomolecules and the use of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in the synthesis of novel materials.
Métodos De Síntesis
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods, including the reaction of 1,3-diketones with hydrazine derivatives, the reaction of β-diketones with phenylhydrazine, and the reaction of 1,3-diketones with phenylhydrazine. The most common method for synthesizing 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) involves the reaction of 1,3-diketones with hydrazine derivatives, which results in the formation of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is in the field of cancer research. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[3-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-8-13(3)21(19-11)17(23)15-6-5-7-16(10-15)18(24)22-14(4)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCBYLYNWRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![N-(2,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6055176.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)

![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)